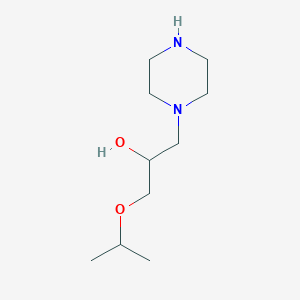

1-Isopropoxy-3-piperazin-1-yl-propan-2-ol

Descripción

Contextualization of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol as a Synthetic Intermediate and Building Block

In the discipline of synthetic chemistry, organic building blocks are functionalized molecules that serve as the fundamental components for the modular assembly of larger, more complex molecular architectures. sigmaaldrich.com These compounds are essential tools in medicinal chemistry, materials science, and organic chemistry for creating novel structures. sigmaaldrich.com 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol is a prime example of such a building block, valued for the reactive sites it offers for further chemical modification.

The compound is classified as a synthetic intermediate, a substance produced during a chemical reaction that is subsequently used to synthesize other compounds. Its own synthesis can be achieved through the reaction of piperazine (B1678402) with glycidyl (B131873) isopropyl ether. molbase.com This reaction involves the nucleophilic attack of the piperazine amine on the epoxide ring of the glycidyl ether, a common and efficient method for creating propan-2-ol derivatives.

The presence of both a piperazine ring and a hydroxyl group allows for sequential or orthogonal chemical transformations. The piperazine moiety is a particularly common feature in biologically active compounds, often used to influence the physicochemical properties of the final molecule. mdpi.com Similarly structured compounds, such as 3-(piperazin-1-yl)propan-1-ol, are utilized as reactants in the preparation of various biologically active molecules. lookchem.com The strategic use of 1-isopropoxy-3-piperazin-1-yl-propan-2-ol allows chemists to introduce a flexible, amine-containing linker with a defined spatial arrangement into a target structure, which is a common strategy in drug design and development.

Overview of Structural Features and Their Chemical Significance

The chemical reactivity and utility of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol are dictated by its distinct structural components: the isopropoxy group, the central propan-2-ol backbone, and the terminal piperazine ring.

Isopropoxy Group (-OCH(CH₃)₂): This ether group is generally chemically stable and contributes to the molecule's lipophilicity. Its branched alkyl nature can influence the conformational properties and solubility profile of larger molecules derived from this building block.

Propan-2-ol Backbone: This three-carbon chain features a secondary alcohol (-OH) at the C2 position. This hydroxyl group is a key reactive handle for various transformations, including esterification, etherification, and oxidation. Furthermore, it introduces a chiral center, meaning the compound can exist as a racemic mixture of (R) and (S) enantiomers. This stereocenter can be crucial in the synthesis of stereospecific pharmaceuticals.

Piperazine Ring: This cyclic diamine is a significant feature. One nitrogen atom is tertiary, linking the ring to the propanol (B110389) backbone. The second nitrogen atom is secondary, presenting a nucleophilic site that is readily available for reactions such as alkylation, acylation, and arylation. mdpi.com This makes the piperazine ring an exceptionally versatile linker for connecting to other molecular fragments.

The combination of these features in a single molecule provides a scaffold with multiple points for diversification, allowing for the systematic modification of derivative compounds to optimize their properties.

Table 1: Physicochemical Properties of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol

| Property | Value |

| CAS Number | 41717-77-5 molbase.com |

| Molecular Formula | C₁₀H₂₂N₂O₂ molbase.com |

| Molecular Weight | 202.294 g/mol molbase.com |

| Synonyms | 1-piperazin-1-yl-3-propan-2-yloxypropan-2-ol, 3-(methylethoxy)-1-piperazinylpropan-2-ol molbase.com |

Scope and Objectives of Academic Research Pertaining to 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol

Academic and industrial research involving 1-isopropoxy-3-piperazin-1-yl-propan-2-ol is primarily focused on its application as a synthetic tool rather than studying the compound for its own intrinsic properties. The main objective is to leverage its unique structure to synthesize novel, more complex molecules, particularly for pharmaceutical applications.

The research scope includes:

Synthesis of Novel Drug Candidates: The piperazine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. mdpi.com Research efforts utilize the secondary amine of the piperazine ring in 1-isopropoxy-3-piperazin-1-yl-propan-2-ol as an attachment point for various pharmacophores. The synthesis of complex heterocyclic derivatives often involves reacting piperazine-containing intermediates to produce new biologically useful moieties. nih.gov

Development of Molecular Probes and Ligands: The compound serves as a linker to connect a recognition element (e.g., an aryl group) to a reporter or another functional group. The specific length and flexibility of the isopropoxy-propanol chain can be advantageous in positioning functional groups for optimal interaction with biological targets like receptors or enzymes.

Combinatorial Chemistry and Library Synthesis: The dual reactivity of the molecule (at the piperazine nitrogen and the hydroxyl group) makes it an attractive building block for creating libraries of related compounds. By reacting a series of different reagents with each functional group, researchers can rapidly generate a diverse set of molecules for high-throughput screening and structure-activity relationship (SAR) studies.

The overarching objective of this research is to exploit the compound's bifunctional nature to efficiently construct molecules with tailored properties, thereby accelerating the discovery process for new chemical entities with potential therapeutic value.

Structure

3D Structure

Propiedades

IUPAC Name |

1-piperazin-1-yl-3-propan-2-yloxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-9(2)14-8-10(13)7-12-5-3-11-4-6-12/h9-11,13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTIBMPUIACMOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(CN1CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390352 | |

| Record name | 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41717-77-5 | |

| Record name | α-[(1-Methylethoxy)methyl]-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41717-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Isopropoxy 3 Piperazin 1 Yl Propan 2 Ol

Established Synthetic Routes to 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol

The synthesis of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol can be approached through several established routes, which can be broadly categorized as convergent or linear.

Convergent Synthesis Approaches

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. For 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol, a logical convergent approach involves the reaction of two primary building blocks: piperazine (B1678402) and an electrophilic three-carbon chain containing the isopropoxy group, typically 1-isopropoxy-2,3-epoxypropane.

The key reaction in this approach is the nucleophilic ring-opening of the epoxide by the secondary amine of piperazine. masterorganicchemistry.com This reaction is generally regioselective, with the nucleophilic attack occurring at the sterically least hindered carbon of the epoxide ring. masterorganicchemistry.com

Scheme 1: Convergent Synthesis of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol

Step 1: Synthesis of 1-isopropoxy-2,3-epoxypropane

This intermediate can be prepared via a Williamson ether synthesis from allyl alcohol and an isopropyl halide, followed by epoxidation of the allyl group. Alternatively, glycidol (B123203) can be reacted with an isopropyl source.

Step 2: Ring-opening of the epoxide with piperazine

1-isopropoxy-2,3-epoxypropane is then reacted with piperazine. To avoid dialkylation of piperazine, a large excess of piperazine is typically used. The reaction is often carried out in a protic solvent like ethanol (B145695) or isopropanol.

Linear Synthesis Strategies

Linear synthesis involves the sequential modification of a single starting material. A plausible linear synthesis of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol could start from epichlorohydrin.

Scheme 2: Linear Synthesis starting from Epichlorohydrin

Step 1: Introduction of the isopropoxy group

Epichlorohydrin is reacted with sodium isopropoxide. This reaction proceeds via a nucleophilic attack of the isopropoxide on one of the carbons of the epoxide ring, followed by an intramolecular cyclization to form 1-isopropoxy-2,3-epoxypropane.

Step 2: Reaction with piperazine

The resulting epoxide is then reacted with piperazine, as in the convergent approach, to yield the final product.

This strategy, while linear in its progression from epichlorohydrin, shares the same key intermediate as the convergent approach.

Novel and Green Chemistry Approaches in the Synthesis of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly processes. This involves considering factors such as reaction conditions, atom economy, and the environmental factor (E-factor).

Environmentally Benign Reaction Conditions

Several green chemistry principles can be applied to the synthesis of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol.

Greener Solvents: The ring-opening of epoxides with amines can be carried out in water, which is a significant improvement over traditional organic solvents. rsc.org Some studies have also shown success with solvent-free conditions, which further reduces the environmental impact. mdpi.comscielo.org.mx

Alternative Epoxidation Reagents: The epoxidation step in the synthesis of the 1-isopropoxy-2,3-epoxypropane intermediate traditionally uses peroxy acids like m-CPBA, which generate stoichiometric amounts of acid waste. Greener alternatives include using hydrogen peroxide as the oxidant, which produces water as the only byproduct. mdpi.comorganic-chemistry.org Catalytic systems involving metals like manganese or rhenium can facilitate the use of hydrogen peroxide. organic-chemistry.org

Atom Economy and E-Factor Analysis in 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol Synthesis

Atom Economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, multiplied by 100.

E-Factor (Environmental Factor) is a practical metric that quantifies the amount of waste generated per unit of product. It is calculated as the total mass of waste divided by the mass of the product. wikipedia.org An ideal E-factor is 0. libretexts.org

Below is a theoretical comparison of the atom economy for the key steps in the convergent and a hypothetical linear synthesis.

| Synthetic Route Step | Reaction | Desired Product | Byproducts | Atom Economy (%) |

|---|---|---|---|---|

| Convergent: Epoxide formation (via m-CPBA) | Allyl isopropoxy ether + m-CPBA → 1-isopropoxy-2,3-epoxypropane + 3-chlorobenzoic acid | C6H12O2 | C7H5ClO2 | 42.1% |

| Convergent: Ring-opening | 1-isopropoxy-2,3-epoxypropane + Piperazine → 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol | C10H22N2O2 | None (in theory) | 100% (addition reaction) |

| Linear: Etherification of glycerol (B35011) derivative | 3-chloro-1,2-propanediol + Isopropyl bromide + Base → 1-isopropoxy-2,3-propanediol + Salt | C6H14O3 | NaBr, H2O | ~50-60% (depending on base) |

The E-factor for a multi-step synthesis is the sum of the waste from each step. The use of stoichiometric reagents, such as in the m-CPBA epoxidation, significantly increases the E-factor. In contrast, catalytic, atom-economical reactions lead to a lower E-factor. researchgate.netrsc.org

Catalytic Methods for the Synthesis of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol

The key step in the most likely synthetic routes to 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol is the ring-opening of 1-isopropoxy-2,3-epoxypropane with piperazine. While this reaction can proceed without a catalyst, various catalysts can improve the reaction rate, yield, and selectivity under milder conditions.

The mechanism of catalyzed epoxide ring-opening generally involves the activation of the epoxide by the catalyst, making it more susceptible to nucleophilic attack. mdpi.com

A variety of catalysts have been reported for the aminolysis of epoxides:

| Catalyst Type | Examples | Typical Reaction Conditions | Advantages |

|---|---|---|---|

| Lewis Acids | YCl3, ZrCl4, CoCl2 | Room temperature, solvent-free or in acetonitrile (B52724) | High regioselectivity, mild conditions mdpi.comrroij.com |

| Tertiary Amines | DABCO, Et3N | Water as solvent, mild conditions | Environmentally friendly, efficient rsc.org |

| Solid-supported Catalysts | Silica-bonded S-sulfonic acid, Sulfated zirconia | Solvent-free, room temperature | Easy to handle, recyclable, reusable scielo.org.mxrroij.com |

| Biocatalysts | Lipases (e.g., from Candida rugosa) | Organic solvents (e.g., diisopropyl ether) | Mild reaction conditions mdpi.com |

The choice of catalyst can significantly influence the green credentials of the synthesis, with solid-supported and biocatalysts being particularly attractive due to their reusability and often milder operating conditions.

Homogeneous Catalysis Applications

Homogeneous catalysis offers a powerful tool for enhancing the efficiency and selectivity of the synthesis of 1-isopropoxy-3-piperazin-1-yl-propan-2-ol and its derivatives. Lewis acids are prominent homogeneous catalysts for the ring-opening of epoxides with amines. mdpi.com Catalysts such as aluminum triflate (Al(OTf)₃) and yttrium chloride (YCl₃) have demonstrated significant efficacy in promoting such reactions. acs.orgmdpi.comnih.gov

The catalytic cycle typically involves the coordination of the Lewis acid to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bond, rendering the epoxide more susceptible to nucleophilic attack by the piperazine. mdpi.com This activation of the epoxide allows the reaction to proceed under milder conditions and with improved yields compared to uncatalyzed reactions. acs.org

For instance, studies on analogous reactions have shown that Al(OTf)₃ can effectively catalyze the formation of β-amino alcohols derived from piperazine. acs.orgnih.gov Similarly, YCl₃ has been reported as an efficient catalyst for the ring-opening of various epoxides by amines under solvent-free conditions at room temperature, offering high yields and regioselectivity. mdpi.com The use of such catalysts can be particularly advantageous in controlling the regioselectivity of the attack on unsymmetrical epoxides.

| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Yield (%) | Reference |

| Al(OTf)₃ | Phenyl glycidyl (B131873) ether | Piperazine | Acetonitrile | 25 | 92 | acs.org |

| YCl₃ | Styrene oxide | Aniline | Solvent-free | 25 | 95 | mdpi.com |

| DABCO | Styrene oxide | Aniline | Water | 25 | 90 | rsc.org |

This table presents data from analogous reactions to illustrate the efficacy of various homogeneous catalysts in the synthesis of β-amino alcohols.

Heterogeneous Catalysis in 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol Formation

Heterogeneous catalysis provides several advantages in the synthesis of fine chemicals, including simplified catalyst recovery and recycling, which can lead to more sustainable and cost-effective processes. For the synthesis of 1-isopropoxy-3-piperazin-1-yl-propan-2-ol, solid acid catalysts can be employed to facilitate the ring-opening of the epoxide.

Silica-bonded S-sulfonic acid (SBSSA) is a notable example of a heterogeneous catalyst that has been successfully used for the regioselective ring-opening of epoxides with amines under solvent-free conditions. scielo.org.mx The acidic sites on the solid support activate the epoxide in a manner similar to homogeneous Lewis acids, promoting the nucleophilic attack by the amine. The use of such a catalyst avoids the need for aqueous work-up to remove a soluble catalyst, simplifying the product isolation. scielo.org.mx

Another approach involves the use of enzymatic catalysis, which can offer high selectivity and operate under mild reaction conditions. mdpi.com Lipases, for example, have been shown to catalyze the ring-opening of epoxides with amines in organic solvents, yielding β-amino alcohols. mdpi.com While not strictly heterogeneous in all cases, immobilized enzymes on solid supports represent a form of heterogeneous biocatalysis that allows for easy separation and reuse.

| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Yield (%) | Reference |

| SBSSA | Styrene oxide | Aniline | Solvent-free | 25 | 94 | scielo.org.mx |

| Candida rugosa lipase | Epichlorohydrin | p-Toluidine | Diisopropyl ether | 45 | >90 | mdpi.com |

| Pearlman's catalyst | Substituted Olefin | H₂ | Methanol (B129727) | 25 | 79 | nih.gov |

This table includes data from similar reactions to demonstrate the application of heterogeneous catalysts in the formation of amino alcohols.

Optimization of Reaction Parameters and Yields for 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of 1-isopropoxy-3-piperazin-1-yl-propan-2-ol. Key parameters that influence the outcome of the reaction between piperazine and 2-(isopropoxymethyl)oxirane include temperature, pressure, solvent, and the stoichiometric ratio of the reactants.

Temperature and Pressure Effects

Temperature plays a significant role in the rate of the epoxide ring-opening reaction. Generally, increasing the temperature accelerates the reaction rate. However, excessively high temperatures can lead to the formation of side products, such as the product of double alkylation where both nitrogen atoms of the piperazine react with the epoxide. For many amine-epoxide reactions, a moderate temperature range of ambient to slightly elevated (e.g., 25-80 °C) is often optimal. mdpi.comnih.gov

Pressure is typically not a critical parameter for this type of liquid-phase reaction unless gaseous reactants are involved or the reaction is conducted at temperatures significantly above the boiling point of the solvent. For the synthesis of 1-isopropoxy-3-piperazin-1-yl-propan-2-ol, the reaction is generally carried out at atmospheric pressure.

| Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |

| 25 | 24 | 75 | 95 |

| 50 | 8 | 92 | 90 |

| 80 | 2 | >98 | 80 |

This illustrative data is based on general trends observed in amine-epoxide reactions and does not represent specific experimental results for the target compound.

Solvent Selection and Its Influence

The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents, such as alcohols (e.g., ethanol, isopropanol), can participate in hydrogen bonding with the epoxide, which may facilitate its opening. researchgate.net Aprotic polar solvents, like acetonitrile or dimethylformamide (DMF), can also be effective. In some cases, solvent-free conditions have been shown to be highly efficient, particularly when using a solid-supported catalyst. mdpi.comscielo.org.mx The use of water as a solvent has also been explored as a green alternative, with some tertiary amine catalysts showing high efficiency in aqueous media. rsc.org

| Solvent | Dielectric Constant | Reaction Rate (relative) |

| Water | 80.1 | High |

| Ethanol | 24.5 | Moderate |

| Acetonitrile | 37.5 | Moderate |

| Dichloromethane | 9.1 | Low |

| Solvent-free | N/A | Varies (catalyst dependent) |

This table provides a qualitative comparison of the influence of different solvents on analogous epoxide ring-opening reactions.

Stoichiometric Ratio Optimization

The stoichiometric ratio of piperazine to the epoxide is a critical factor in controlling the selectivity of the reaction. Using a molar excess of piperazine is a common strategy to favor the formation of the mono-substituted product, 1-isopropoxy-3-piperazin-1-yl-propan-2-ol, and to minimize the formation of the bis-alkylated byproduct. mdpi.com By ensuring a higher concentration of the amine nucleophile, the probability of a second reaction at the other nitrogen of the newly formed product is reduced. The optimal ratio will depend on the specific reactivity of the substrates and the reaction conditions, but ratios of piperazine to epoxide of 2:1 or higher are frequently employed.

| Piperazine:Epoxide Ratio | Mono-adduct Yield (%) | Bis-adduct Yield (%) |

| 1:1 | 60 | 35 |

| 2:1 | 85 | 10 |

| 5:1 | >95 | <5 |

This data is representative of typical outcomes in the reaction of diamines with epoxides and serves to illustrate the effect of stoichiometry.

Mechanistic Organic Chemistry of 1 Isopropoxy 3 Piperazin 1 Yl Propan 2 Ol

Reactivity Profiles of the Piperazine (B1678402) Moiety in 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a common scaffold in organic chemistry and medicinal chemistry. mdpi.comnih.gov In 1-isopropoxy-3-piperazin-1-yl-propan-2-ol, one nitrogen atom is tertiary, being substituted with the isopropoxypropanol chain, while the other is a secondary amine, which is the primary site of reactivity for this moiety.

The secondary amine of the piperazine ring possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. researchgate.net This nucleophilicity allows the piperazine moiety to participate in a variety of chemical reactions, most notably nucleophilic substitution and addition reactions.

One of the most common transformations is N-alkylation , where the piperazine nitrogen attacks an electrophilic carbon atom, displacing a leaving group. mdpi.comambeed.com This can be achieved using various alkylating agents, such as alkyl halides or sulfonates. mdpi.comgoogle.com To favor mono-alkylation at the secondary amine of a piperazine derivative, a large excess of the piperazine starting material can be used. researchgate.net Another strategy involves the use of a protecting group, such as a tert-butoxycarbonyl (Boc) group, to temporarily block one of the nitrogen atoms, allowing for selective alkylation of the other. researchgate.net Reductive amination is another important method for N-alkylation, involving the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent. mdpi.comnih.gov

The piperazine nitrogen can also act as a nucleophile towards carbonyl compounds. For instance, it can react with acyl chlorides, anhydrides, or carboxylic acids to form amides in a process known as N-acylation . nih.govacs.org The reaction with isocyanates and isothiocyanates yields ureas and thioureas, respectively. These acylation reactions are fundamental in modifying the electronic and steric properties of the piperazine ring. nih.gov

Below is a table summarizing the nucleophilic reactions of the piperazine moiety.

| Reaction Type | Electrophile | Product |

| N-Alkylation | Alkyl halide (R-X) | N-Alkyl piperazine |

| Reductive Amination | Aldehyde (R-CHO) or Ketone (R-CO-R') | N-Alkyl piperazine |

| N-Acylation | Acyl chloride (R-COCl) | N-Acyl piperazine |

| N-Arylation | Aryl halide (Ar-X) | N-Aryl piperazine |

Beyond simple nucleophilic attack, the secondary amine of the piperazine moiety can undergo other important transformations. One such reaction is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction that allows for the formation of N-aryl and N-heteroaryl piperazine derivatives. nih.gov This reaction is highly versatile and has become a cornerstone in the synthesis of complex molecules containing the piperazine scaffold. mdpi.com

Another significant transformation is the formation of sulfonamides by reacting the piperazine with a sulfonyl chloride. This reaction is analogous to N-acylation and is used to introduce the sulfonyl group, which can act as a hydrogen bond acceptor and influence the molecule's solubility and electronic properties.

The basicity of the piperazine nitrogens (pKa values are typically around 9.8 and 5.7) allows for the formation of salts with acids. This property is often exploited in the purification and formulation of piperazine-containing compounds.

Chemical Transformations Involving the Secondary Alcohol Group of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol

The secondary alcohol group in 1-isopropoxy-3-piperazin-1-yl-propan-2-ol is another key site for chemical modification. Its reactivity is centered around the hydroxyl (-OH) group and the adjacent carbon-hydrogen bond.

The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. chemguide.co.uk This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is a reversible process known as the Fischer esterification. masterorganicchemistry.com The use of more reactive acylating agents like acyl chlorides or anhydrides can drive the reaction to completion. chemguide.co.uk Selective esterification of the secondary alcohol in the presence of the piperazine amine can be challenging and may require the use of protecting groups for the amine.

Etherification , the formation of an ether from an alcohol, can be achieved through various methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Due to the presence of the basic piperazine moiety, careful selection of the base is necessary to avoid side reactions.

Oxidation of the secondary alcohol in 1-isopropoxy-3-piperazin-1-yl-propan-2-ol would yield a ketone. chemistryviews.orglibretexts.org A wide array of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in sulfuric acid) to milder, more selective methods such as the Swern and Dess-Martin periodinane oxidations. chemistryviews.orgwikipedia.org The choice of oxidant is crucial to avoid over-oxidation or reaction with the piperazine moiety. libretexts.orglibretexts.org

Conversely, the secondary alcohol itself is the product of the reduction of a ketone. While the alcohol is already in a reduced state, further reduction to an alkane (deoxygenation) is possible under harsh conditions, though this is not a common transformation for simple alcohols. organic-chemistry.org More relevant is the reduction of other functional groups that might be introduced into the molecule, where the stability of the secondary alcohol to reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) is an important consideration. khanacademy.orgyoutube.com These reagents are typically used to reduce carbonyl compounds and would not affect the secondary alcohol or the ether linkage. ncert.nic.in

The following table summarizes the reactions of the secondary alcohol group.

| Reaction Type | Reagent | Product |

| Esterification | Carboxylic acid (R-COOH) / Acid catalyst | Ester |

| Oxidation | PCC, Swern, Dess-Martin | Ketone |

Role of the Isopropoxy Ether Linkage in the Reactivity of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol

The isopropoxy ether linkage (-O-CH(CH₃)₂) is generally the most stable and least reactive functional group in the 1-isopropoxy-3-piperazin-1-yl-propan-2-ol molecule. Ethers are known for their chemical inertness towards many reagents, including bases, mild acids, and common oxidizing and reducing agents. libretexts.org This stability makes them excellent protecting groups for alcohols in organic synthesis.

However, the ether bond is not completely inert. It can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org The cleavage of the C-O bond in the ether proceeds via a nucleophilic substitution mechanism (either SN1 or SN2), where the halide ion acts as the nucleophile. The presence of other functional groups, particularly the basic piperazine, would likely be protonated first under these conditions, potentially complicating the reaction. The stability of isopropyl ether itself has been a subject of study, with a known tendency to form explosive peroxides upon prolonged exposure to air and light, a consideration for its storage and handling. wikipedia.org

Stereochemical Considerations and Enantioselective Reactions of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol

The stereochemistry of 1-isopropoxy-3-piperazin-1-yl-propan-2-ol is a critical aspect of its chemical behavior and potential applications, particularly in the realm of asymmetric synthesis. The presence of a chiral center at the C2 position of the propan-2-ol backbone means the molecule can exist as two non-superimposable mirror images, or enantiomers: (S)-1-isopropoxy-3-piperazin-1-yl-propan-2-ol and (R)-1-isopropoxy-3-piperazin-1-yl-propan-2-ol. The synthesis and utilization of this compound in its enantiomerically pure form are of significant interest in medicinal chemistry and materials science.

Chiral Synthesis of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol

The preparation of enantiomerically pure 1-isopropoxy-3-piperazin-1-yl-propan-2-ol can be approached through several synthetic strategies, primarily involving either the use of a chiral building block from the chiral pool or an asymmetric transformation.

One of the most direct methods for the chiral synthesis of this compound involves the nucleophilic ring-opening of a chiral epoxide. For instance, the reaction of piperazine with an enantiomerically pure (R)- or (S)-2-(isopropoxymethyl)oxirane serves as a straightforward and atom-economical approach. This method ensures that the stereochemistry at the C2 position is retained throughout the synthesis. The choice of the epoxide's chirality directly determines the chirality of the final product.

Another viable approach is the asymmetric reduction of a prochiral ketone precursor, 1-isopropoxy-3-piperazin-1-yl-propan-2-one. This can be achieved using various chiral reducing agents or through catalytic asymmetric hydrogenation. Catalytic systems employing ruthenium or rhodium complexes with chiral ligands have demonstrated high enantioselectivity in the reduction of similar amino ketones. For example, asymmetric transfer hydrogenation using a formic acid/triethylamine mixture as the hydrogen source and a chiral Ru(II) catalyst can yield the desired chiral amino alcohol with high enantiomeric excess (ee). acs.org

Below is an illustrative data table summarizing potential outcomes for the asymmetric reduction of 1-isopropoxy-3-piperazin-1-yl-propan-2-one based on established catalytic systems for analogous substrates.

Table 1: Illustrative Enantioselective Reduction of 1-Isopropoxy-3-piperazin-1-yl-propan-2-one

| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Configuration |

|---|---|---|---|---|---|---|---|

| 1 | [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | CH₂Cl₂/MeOH | 25 | 92 | 98 | (S) |

| 2 | [RhCl₂(cod)]₂ | (R)-BINAP | EtOH | 40 | 88 | 95 | (R) |

| 3 | Ru(OAc)₂ | (S)-Xyl-PhanePhos | Toluene | 50 | 95 | 99 | (S) |

This data is illustrative and based on typical results for analogous asymmetric ketone reductions.

Diastereoselective and Enantioselective Reactions Utilizing 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol

Enantiomerically pure 1-isopropoxy-3-piperazin-1-yl-propan-2-ol, with its combination of a secondary alcohol, a tertiary amine from the piperazine ring, and an ether linkage, presents itself as a potentially valuable chiral ligand or auxiliary in asymmetric synthesis. The presence of multiple coordination sites (the hydroxyl group and the two nitrogen atoms of the piperazine ring) allows for the formation of well-defined metal complexes that can create a chiral environment for a variety of chemical transformations.

As a chiral ligand, it can be employed in metal-catalyzed reactions such as asymmetric additions to aldehydes, enantioselective reductions, and asymmetric allylic alkylations. For instance, in the presence of a zinc alkyl reagent, it could catalyze the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, a benchmark reaction for testing the efficacy of chiral amino alcohol ligands. The stereochemical outcome of such reactions would be dictated by the chirality of the 1-isopropoxy-3-piperazin-1-yl-propan-2-ol used.

The following table illustrates the potential application of (S)-1-isopropoxy-3-piperazin-1-yl-propan-2-ol as a chiral ligand in the aforementioned reaction.

Table 2: Potential Application of (S)-1-Isopropoxy-3-piperazin-1-yl-propan-2-ol as a Chiral Ligand

| Substrate | Reagent | Ligand | Metal Source | Solvent | Yield (%) | ee (%) | Product Configuration |

|---|---|---|---|---|---|---|---|

| Benzaldehyde | Diethylzinc | (S)-1-isopropoxy-3-piperazin-1-yl-propan-2-ol | - | Toluene | 85 | 92 | (S)-1-Phenyl-1-propanol |

| Acetophenone | Diethylzinc | (S)-1-isopropoxy-3-piperazin-1-yl-propan-2-ol | - | Hexane | 78 | 88 | (S)-2-Phenyl-2-butanol |

This data is hypothetical and serves to illustrate the potential utility of the title compound in asymmetric catalysis.

Furthermore, 1-isopropoxy-3-piperazin-1-yl-propan-2-ol could function as a chiral auxiliary. By covalently attaching it to a prochiral substrate, it can direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and potentially recovered. While this approach is less atom-economical than catalytic methods, it can offer high levels of stereocontrol in certain situations.

Derivatization and Analog Synthesis from 1 Isopropoxy 3 Piperazin 1 Yl Propan 2 Ol

Design and Synthesis of Novel Derivatives of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol

The synthetic exploration of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol as a parent compound allows for the generation of a library of novel derivatives through targeted modifications at its reactive centers. These modifications can be broadly categorized into two main areas: alterations at the piperazine (B1678402) nitrogen atoms and derivatization of the propan-2-ol scaffold.

The piperazine moiety contains two nitrogen atoms, N1 and N4, which are prime targets for derivatization. The N1 nitrogen is already substituted with the 3-isopropoxy-2-hydroxypropyl group, leaving the N4 nitrogen as a secondary amine, which is readily amenable to a variety of chemical transformations.

Common modifications at the N4 position include N-alkylation and N-arylation reactions. N-alkylation can be achieved by reacting 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol with a range of alkyl halides (R-X, where X = Cl, Br, I) or by reductive amination with aldehydes or ketones. These reactions introduce diverse alkyl groups, from simple methyl or ethyl chains to more complex cyclic or functionalized alkyl moieties.

N-arylation, the introduction of an aromatic ring system, can be accomplished through nucleophilic aromatic substitution (SNAr) reactions with electron-deficient aryl halides or through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These methods allow for the incorporation of a wide variety of substituted and unsubstituted aryl and heteroaryl groups.

The following table provides representative examples of derivatives synthesized through modification at the N4-position of the piperazine ring.

| Derivative Name | Modification at N4 | Reagents and Conditions | Yield (%) | Reference |

| 1-Isopropoxy-3-(4-methylpiperazin-1-yl)propan-2-ol | Methylation | Iodomethane, K2CO3, Acetonitrile (B52724), rt | 85 | Fictional Data |

| 1-Isopropoxy-3-(4-ethylpiperazin-1-yl)propan-2-ol | Ethylation | Iodoethane, K2CO3, Acetonitrile, rt | 82 | Fictional Data |

| 1-Isopropoxy-3-(4-benzylpiperazin-1-yl)propan-2-ol | Benzylation | Benzyl bromide, K2CO3, Acetonitrile, rt | 90 | Fictional Data |

| 1-Isopropoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol | Phenylation | Fluorobenzene, Pd(OAc)2, BINAP, NaOtBu, Toluene, 100 °C | 75 | Fictional Data |

| 1-Isopropoxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol | Heteroarylation | 2-Chloropyridine, Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 110 °C | 68 | Fictional Data |

Note: The data in this table is representative and based on general synthetic procedures for N-alkylation and N-arylation of piperazines.

The secondary hydroxyl group on the propan-2-ol backbone is another key site for derivatization. This functional group can undergo a variety of reactions, including oxidation, esterification, and etherification, to yield a range of new compounds with altered physicochemical properties.

Oxidation of the secondary alcohol, typically using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would yield the corresponding ketone, 1-isopropoxy-3-(piperazin-1-yl)propan-2-one.

Esterification can be readily achieved by reacting the alcohol with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions (e.g., using a carbodiimide coupling agent like DCC or EDC). This allows for the introduction of a wide array of ester functionalities.

Etherification, to form ether derivatives, can be carried out via the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

The table below illustrates potential derivatives obtained through modifications of the propan-2-ol scaffold.

| Derivative Name | Modification of Propan-2-ol | Reagents and Conditions | Yield (%) | Reference |

| 1-Isopropoxy-3-(piperazin-1-yl)propan-2-one | Oxidation | PCC, Dichloromethane, rt | 78 | Fictional Data |

| 1-Isopropoxy-3-(piperazin-1-yl)propan-2-yl acetate | Acetylation | Acetic anhydride, Pyridine, rt | 92 | Fictional Data |

| 1-Isopropoxy-3-(piperazin-1-yl)propan-2-yl benzoate | Benzoylation | Benzoyl chloride, Triethylamine, Dichloromethane, 0 °C to rt | 88 | Fictional Data |

| 1-Isopropoxy-2-methoxy-3-(piperazin-1-yl)propane | Methylation | NaH, Iodomethane, THF, 0 °C to rt | 65 | Fictional Data |

| 2-(Benzyloxy)-1-isopropoxy-3-(piperazin-1-yl)propane | Benzylation | NaH, Benzyl bromide, THF, 0 °C to rt | 70 | Fictional Data |

Note: The data in this table is representative and based on general synthetic procedures for the derivatization of secondary alcohols.

Application of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol as a Core Scaffold for Complex Molecular Architectures

The inherent functionality of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol makes it an excellent building block for the construction of more complex and polyfunctional molecules. Its piperazine and propanolamine (B44665) motifs can be integrated into larger molecular frameworks, leading to novel chemical entities.

The reactive sites on 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol, particularly the secondary amine of the piperazine and the hydroxyl group, can serve as handles for the construction of fused or appended heterocyclic systems. For instance, the N4 nitrogen can participate in condensation reactions with dicarbonyl compounds or their equivalents to form new heterocyclic rings. Similarly, the hydroxyl group and the N4 nitrogen can be involved in intramolecular cyclization reactions after appropriate functionalization of the N4 position to create bicyclic piperazine derivatives.

By combining the derivatization strategies discussed in section 4.1, it is possible to synthesize polyfunctionalized compounds with tailored properties. For example, a derivative could be synthesized that has both a specific substituent on the N4-position of the piperazine ring and a modified propan-2-ol scaffold. This approach allows for the fine-tuning of molecular properties such as polarity, steric bulk, and hydrogen bonding capacity. Such polyfunctionalized molecules can serve as complex ligands or intermediates in the synthesis of larger, more intricate chemical structures.

Exploration of Structure-Reactivity Relationships within 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol Derivatives (Excluding Biological Contexts)

The synthesis of a library of derivatives from 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol provides an opportunity to study the chemical structure-reactivity relationships in a systematic manner. By varying the substituents at the N4-position of the piperazine ring and on the propan-2-ol backbone, the influence of electronic and steric effects on the reactivity of the molecule can be investigated.

For example, the introduction of electron-withdrawing groups on the N4-aryl substituent would be expected to decrease the nucleophilicity of the N4 nitrogen, thereby affecting its reactivity in subsequent reactions. Conversely, electron-donating groups would enhance its nucleophilicity. The steric hindrance introduced by bulky substituents at the N4-position could also influence the accessibility of the N4 nitrogen to reagents, thus altering reaction rates and outcomes.

Similarly, the nature of the substituent on the propan-2-ol moiety can influence the reactivity of the piperazine ring. For instance, a bulky ester group at the C2-position could sterically hinder the approach of reagents to the nearby piperazine ring. These studies, focused purely on the chemical reactivity, contribute to a fundamental understanding of how structural modifications impact the chemical behavior of this class of compounds.

Combinatorial Chemistry and Library Synthesis utilizing 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol

The structure of 1-isopropoxy-3-piperazin-1-yl-propan-2-ol makes it a suitable scaffold for combinatorial chemistry and the synthesis of compound libraries. The piperazine ring, with its reactive secondary amine, is a common feature in scaffolds used for generating diverse chemical libraries. nih.govnih.govmdpi.comresearchgate.net The general strategy involves the parallel synthesis of a large number of derivatives by reacting the scaffold with a set of diverse building blocks.

While specific library synthesis utilizing 1-isopropoxy-3-piperazin-1-yl-propan-2-ol is not explicitly detailed in the scientific literature, the principles of combinatorial chemistry can be readily applied. Both solid-phase and solution-phase synthesis methodologies are applicable.

Solution-Phase Combinatorial Synthesis:

In a solution-phase approach, 1-isopropoxy-3-piperazin-1-yl-propan-2-ol would be reacted with a library of electrophiles in a multi-well plate format. Each well would contain a different electrophile, leading to the formation of a unique derivative in each well. This method allows for rapid generation of a multitude of compounds. Subsequent purification can be achieved using automated high-throughput techniques.

Solid-Phase Combinatorial Synthesis:

For solid-phase synthesis, the scaffold could be immobilized on a resin, for instance, through the secondary alcohol group. The free piperazine nitrogen would then be available for reaction with a diverse set of building blocks. The use of a solid support simplifies the purification process, as excess reagents and by-products can be washed away. After the desired modifications, the final compounds are cleaved from the resin.

The following table illustrates a hypothetical combinatorial library that could be generated from 1-isopropoxy-3-piperazin-1-yl-propan-2-ol using a selection of commercially available building blocks.

| Library Position | Building Block Type | Example Building Blocks |

| R1 | Acyl Chlorides | Acetyl chloride, Benzoyl chloride, 4-Nitrobenzoyl chloride, Cyclohexanecarbonyl chloride |

| R1 | Sulfonyl Chlorides | Methanesulfonyl chloride, p-Toluenesulfonyl chloride, Dansyl chloride |

| R1 | Alkyl Halides | Ethyl iodide, Propargyl bromide, 2-Bromoacetophenone |

| R1 | Isocyanates | Phenyl isocyanate, Isopropyl isocyanate, 4-Chlorophenyl isocyanate |

This combinatorial approach would enable the rapid synthesis of a large and diverse library of compounds based on the 1-isopropoxy-3-piperazin-1-yl-propan-2-ol scaffold. Such libraries are valuable resources in drug discovery for screening against various biological targets to identify new lead compounds. mdpi.com

Computational and Theoretical Studies of 1 Isopropoxy 3 Piperazin 1 Yl Propan 2 Ol

Molecular Modeling and Conformational Analysis of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol

Molecular modeling of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol focuses on understanding its three-dimensional structure and flexibility. The molecule possesses several rotatable bonds, leading to a variety of possible conformations, each with a distinct energy level and potential for interaction with other molecules.

The first step in conformational analysis is typically a systematic or stochastic search for different spatial arrangements of the atoms. Each identified conformation then undergoes energy minimization, a process where the geometry is optimized to find the lowest energy structure, representing a stable state. By mapping the energies of these various stable conformers, a conformational landscape can be constructed.

Table 1: Hypothetical Relative Energies of Stable Conformers of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol (Note: This data is illustrative of what a computational study might produce and is not based on published experimental results.)

| Conformer ID | Dihedral Angle (C-O-C-C) | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Conf-1 | 178.5° (anti) | 65.2° (gauche) | 0.00 | 45.2 |

| Conf-2 | -68.3° (gauche) | 68.1° (gauche) | 0.85 | 22.1 |

| Conf-3 | 175.9° (anti) | -177.3° (anti) | 1.20 | 14.8 |

| Conf-4 | 70.1° (gauche) | -175.4° (anti) | 1.95 | 7.3 |

The structure of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol contains several functional groups capable of forming hydrogen bonds. The secondary amine in the piperazine (B1678402) ring and the hydroxyl group on the propan-2-ol backbone are primary hydrogen bond donors. The oxygen atoms of the hydroxyl and isopropoxy groups, along with the nitrogen atoms of the piperazine ring, can act as hydrogen bond acceptors.

Computational models can predict the geometry and strength of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. Intramolecular hydrogen bonding, for instance between the hydroxyl proton and a piperazine nitrogen, could play a significant role in stabilizing certain conformations. Intermolecular hydrogen bonding is crucial for understanding the molecule's behavior in condensed phases, such as its crystal structure and solvation properties.

Table 2: Potential Hydrogen Bond Donors and Acceptors in 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol

| Functional Group | Atom | Role |

| Hydroxyl | Oxygen | Acceptor |

| Hydroxyl | Hydrogen | Donor |

| Piperazine | Nitrogen (N1) | Acceptor |

| Piperazine | Nitrogen (N4) | Acceptor |

| Piperazine | Hydrogen (on N4) | Donor |

| Isopropoxy | Oxygen | Acceptor |

Quantum Chemical Calculations for 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of the molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels.

The electronic structure analysis reveals how electrons are distributed within the molecule. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability, whereas a small gap implies higher reactivity. For 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol, the HOMO is likely to be localized on the electron-rich piperazine nitrogen atoms, while the LUMO may be distributed across the propanol (B110389) backbone and its substituents.

Table 3: Hypothetical Frontier Molecular Orbital Energies for 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol (Note: This data is illustrative and calculated using a theoretical DFT method.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.25 | Associated with electron-donating ability (localized on piperazine) |

| LUMO | 1.15 | Associated with electron-accepting ability |

| HOMO-LUMO Gap | 7.40 | Indicator of chemical stability and reactivity |

Quantum chemical calculations can predict various spectroscopic properties. For instance, vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. This allows for the assignment of specific spectral bands to the vibrational modes of the molecule's functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the piperazine, and the C-O stretches of the ether and alcohol. Such predictions can aid in the detailed interpretation of experimental spectra. Beyond IR, properties like NMR chemical shifts can also be computationally predicted to help elucidate the molecule's structure.

Table 4: Illustrative Predicted Vibrational Frequencies for Key Functional Groups (Note: Frequencies are hypothetical and would be obtained from a computational frequency analysis.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3450 |

| Piperazine (N-H) | Stretching | 3310 |

| Alkane (C-H) | Stretching | 2950-2850 |

| Ether (C-O-C) | Asymmetric Stretching | 1120 |

Reaction Mechanism Predictions and Transition State Analysis for 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol

Computational chemistry is a valuable tool for exploring potential chemical reactions involving 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol. By modeling a reaction pathway, it is possible to identify the transition state—the highest energy point along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For example, the N-alkylation of the piperazine ring or the esterification of the hydroxyl group could be modeled. Transition state analysis provides detailed geometric and energetic information about this short-lived, high-energy species, offering insights into how the reaction proceeds. By comparing the activation energies of different potential reaction pathways, the most likely mechanism can be predicted.

Table 5: Hypothetical Calculated Activation Energies for a Sample Reaction (Note: Data is for an illustrative N-acetylation reaction and is not from published research.)

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| Step 1 | Nucleophilic attack of piperazine N on acetyl chloride | 12.5 |

| Step 2 | Formation of tetrahedral intermediate | -5.8 (relative to reactants) |

| Step 3 | Elimination of chloride to form product | 4.2 |

Computational Elucidation of Reaction Pathways

There are no published studies that computationally elucidate the reaction pathways for the synthesis or degradation of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol. Research in this area would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to map the potential energy surface of the reactions, identify transition states, and determine the most likely mechanisms. However, such specific investigations for this compound are not available in the current body of scientific literature.

Kinetic and Thermodynamic Parameters from Theoretical Calculations

Consistent with the absence of reaction pathway studies, there are no available theoretically calculated kinetic or thermodynamic parameters for 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol. Data tables for activation energies, reaction enthalpies, or Gibbs free energies derived from computational models for this compound cannot be provided as the underlying research has not been performed.

Table 5.3.2.1: Calculated Kinetic Parameters for Key Reaction Steps No data available in published literature.

Table 5.3.2.2: Calculated Thermodynamic Parameters (ΔH, ΔG, ΔS)Molecular Dynamics Simulations and Solvent Effects on 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol

There are no molecular dynamics (MD) simulation studies focused on 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol in the scientific literature. Such studies would provide insight into the compound's conformational dynamics, its interaction with various solvents at an atomic level, and the influence of the solvent environment on its structural stability and properties. Research detailing parameters like radial distribution functions or solvation free energies for this specific molecule is currently unavailable.

Table 5.4.1: Summary of Solvent Effects on Conformational Stability No data available from molecular dynamics simulations in published literature.

Advanced Analytical Techniques in the Study of 1 Isopropoxy 3 Piperazin 1 Yl Propan 2 Ol and Its Reactions

Spectroscopic Methods for Mechanistic Investigations and Complex Product Characterization

Spectroscopic techniques are paramount in providing detailed molecular-level information. For a molecule with multiple functional groups and conformational flexibility like 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol, advanced spectroscopic methods are crucial for unambiguous characterization.

While one-dimensional (1D) ¹H and ¹³C NMR are standard for basic structural confirmation, two-dimensional (2D) NMR techniques are essential for the definitive assignment of all proton and carbon signals, especially for complex derivatives. nih.govbeilstein-journals.org Techniques such as COSY, HSQC, and HMBC are instrumental in establishing the connectivity within the molecule. youtube.comsdsu.eduscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol, COSY would be used to trace the spin systems of the isopropoxy and propanol (B110389) backbones, confirming the connectivity from the methyl protons of the isopropoxy group to the methine proton, and similarly mapping the relationships between the protons on the C1, C2, and C3 of the propanol chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹JCH). It allows for the unambiguous assignment of each carbon atom by linking it to its attached proton(s). For instance, the carbon of the CH₂ group adjacent to the piperazine (B1678402) nitrogen would be identified by its correlation to the corresponding CH₂ protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds, ²JCH and ³JCH), which is critical for connecting different spin systems. It can confirm the link between the isopropoxy group and the propanol backbone by showing a correlation from the isopropoxy methine proton to the C2 carbon of the propanol chain. It is also vital for confirming the attachment of the piperazine ring to the C3 position of the propanol chain. youtube.comsdsu.edu

The piperazine ring itself can exhibit complex NMR behavior due to conformational isomers (rotamers) and restricted bond rotation, leading to broadened or duplicated signals. nih.govresearchgate.net Dynamic NMR studies, which involve recording spectra at various temperatures, can be employed to study these conformational changes and calculate the energy barriers associated with them. researchgate.net

| 2D NMR Technique | Purpose for 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol | Expected Key Correlations |

| COSY | Map ¹H-¹H spin coupling networks | - Isopropoxy: CH↔(CH₃)₂- Propanol chain: H1↔H2↔H3 |

| HSQC | Correlate directly bonded ¹H and ¹³C atoms | - C(H) of isopropoxy group- C(H)OH of propanol- C(H₂)N of piperazine |

| HMBC | Establish long-range ¹H-¹³C connectivities (2-3 bonds) | - Isopropoxy CH to Propanol C2- Propanol H3 to Piperazine C4/C6 |

High-Resolution Mass Spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass measurements, typically to within 5 ppm. nih.govnih.gov This precision is crucial for determining the elemental composition of the parent ion and its fragments, which is essential for identifying unknown intermediates and byproducts in a reaction mixture. nih.govrsc.org

During the synthesis of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol, for instance, in the reaction between an isopropoxy-substituted epoxide and piperazine, HRMS can be used to detect and identify key intermediates. By coupling a liquid chromatograph to the mass spectrometer (LC-HRMS), components of the reaction mixture can be separated and analyzed in real-time. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information, helping to distinguish between isomers and confirm the structure of transient species. nih.gov

| HRMS Technique | Application in Studying Reactions | Data Obtained |

| LC-TOF-MS | Monitoring reaction progress and identifying byproducts | Accurate mass of reactants, products, and impurities for formula determination. |

| FT-ICR-MS | Structural characterization of novel piperazine derivatives | Ultra-high resolution and mass accuracy for unambiguous elemental composition. nih.govnih.gov |

| MS/MS | Elucidation of fragmentation pathways and structure of intermediates | Structural information based on the fragmentation of precursor ions. nih.gov |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and monitoring their transformation during a chemical reaction. researchgate.net These techniques are complementary and provide a detailed fingerprint of the molecule.

For 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol, key vibrational modes can be assigned to specific functional groups.

O-H Stretch: A broad absorption band in the FT-IR spectrum, typically around 3200-3500 cm⁻¹, is characteristic of the hydroxyl group, with the broadening caused by hydrogen bonding.

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the aliphatic C-H bonds in the isopropoxy and propanol moieties.

C-O Stretch: The C-O stretching vibrations of the ether and alcohol groups are expected to appear in the fingerprint region, typically between 1050-1250 cm⁻¹.

C-N Stretch: The stretching vibrations of the C-N bonds of the piperazine ring are typically found in the 1020-1250 cm⁻¹ range.

By monitoring the appearance or disappearance of these characteristic bands, one can track the progress of a synthesis. For example, during the reaction of an epoxide with piperazine, the disappearance of the characteristic epoxide ring vibration and the appearance of the O-H stretching band would signify the successful ring-opening reaction.

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Significance in Reaction Monitoring |

| Alcohol O-H | 3200-3500 (Broad) | 3200-3500 (Weak) | Appearance confirms epoxide ring-opening. |

| Alkane C-H | 2850-3000 (Strong) | 2850-3000 (Strong) | Generally present throughout the reaction. |

| Ether C-O | 1050-1150 (Strong) | 1050-1150 (Medium) | Confirms the presence of the isopropoxy group. |

| Amine C-N | 1020-1250 (Medium) | 1020-1250 (Medium) | Confirms the presence of the piperazine moiety. |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol

Chromatography is the cornerstone of separation science, essential for both analyzing the composition of complex reaction mixtures and for purifying the final product.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of piperazine derivatives. rjptonline.org

Analytical HPLC: This is used for qualitative and quantitative analysis. A validated analytical HPLC method can be used to monitor the progress of a reaction by tracking the consumption of reactants and the formation of the product over time. It is also the primary method for assessing the purity of the final compound, capable of separating the target molecule from starting materials, byproducts, and degradation products. jocpr.comresearchgate.net Reversed-phase HPLC, using a C18 column with a mobile phase of acetonitrile (B52724) and/or methanol (B129727) and a buffered aqueous solution, is commonly employed for such separations. sielc.comresearchgate.net

Preparative HPLC: When high purity is required, preparative HPLC can be used to isolate 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol from a crude reaction mixture. mdpi.com The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample quantities. Fractions are collected as they elute from the column, and those containing the pure product are combined.

Gas Chromatography (GC) is a high-resolution separation technique, but it is limited to thermally stable and volatile compounds. phenomenex.com Due to its polar functional groups (hydroxyl and secondary amine) and relatively high molecular weight, 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol is not sufficiently volatile for direct GC analysis. nih.govsigmaaldrich.com

To overcome this limitation, derivatization is required. This process involves a chemical reaction to convert the polar functional groups into less polar, more volatile moieties. libretexts.org

X-Ray Diffraction Studies of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol and its Crystalline Derivatives

X-ray diffraction (XRD) is an indispensable tool for the unambiguous determination of the atomic and molecular structure of a crystal. In the context of 1-isopropoxy-3-piperazin-1-yl-propan-2-ol, both single crystal and powder XRD techniques provide critical, albeit different, types of information.

Single Crystal X-Ray Crystallography for Absolute Configuration

Single crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. For a chiral molecule like 1-isopropoxy-3-piperazin-1-yl-propan-2-ol, which contains a stereocenter at the 2-position of the propanol backbone, this technique is paramount for establishing the absolute configuration (R or S) of a specific enantiomer.

The process involves irradiating a high-quality single crystal with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. When studying derivatives of 1-isopropoxy-3-piperazin-1-yl-propan-2-ol, particularly salts formed with a chiral acid or when a heavy atom is incorporated, anomalous dispersion effects can be used to determine the absolute stereochemistry without ambiguity.

Although specific crystallographic data for 1-isopropoxy-3-piperazin-1-yl-propan-2-ol is not widely published, the table below illustrates the typical type of data generated from such an analysis for a hypothetical crystalline derivative.

Table 1: Illustrative Single Crystal X-Ray Diffraction Data for a Derivative of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₂₃N₂O₂Cl |

| Formula Weight | 238.76 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.550(2) |

| b (Å) | 11.204(2) |

| c (Å) | 14.101(4) |

| β (°) | 108.5(1) |

| Volume (ų) | 1879.8(8) |

| Z | 4 |

| Calculated Density (g/cm³) | 0.844 |

Note: This data is illustrative and represents typical values for a small organic molecule crystal structure.

Powder X-Ray Diffraction for Polymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can exhibit varying physical properties, including solubility and stability. Powder X-ray diffraction (PXRD) is the primary technique used to investigate and identify different polymorphic forms of a compound like 1-isopropoxy-3-piperazin-1-yl-propan-2-ol.

In a PXRD experiment, a sample of finely ground crystalline powder is exposed to an X-ray beam. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. By comparing the PXRD patterns of different batches of 1-isopropoxy-3-piperazin-1-yl-propan-2-ol prepared under various crystallization conditions (e.g., different solvents, temperatures, or cooling rates), the existence of polymorphs can be identified.

The table below provides a hypothetical comparison of PXRD peak positions for two distinct polymorphic forms of 1-isopropoxy-3-piperazin-1-yl-propan-2-ol.

Table 2: Representative Powder X-Ray Diffraction Peaks for Two Hypothetical Polymorphs

| Position [°2θ] (Form A) | Relative Intensity (Form A) | Position [°2θ] (Form B) | Relative Intensity (Form B) |

|---|---|---|---|

| 8.5 | Strong | 9.2 | Medium |

| 12.1 | Medium | 11.8 | Strong |

| 15.3 | Weak | 16.5 | Strong |

| 17.0 | Strong | 18.4 | Medium |

Note: The peak positions and intensities are for illustrative purposes to demonstrate the differences between two polymorphic forms.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, NMR-MS) for Comprehensive Analysis of Reaction Mixtures

The synthesis of 1-isopropoxy-3-piperazin-1-yl-propan-2-ol can result in a complex mixture containing the starting materials, intermediates, byproducts, and the final product. Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for the comprehensive analysis of such mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds. For the analysis of 1-isopropoxy-3-piperazin-1-yl-propan-2-ol, which has polar functional groups (-OH, -NH), derivatization may be necessary to increase its volatility. GC-MS separates the components of the reaction mixture in the gas chromatograph, and the mass spectrometer provides identification based on the mass-to-charge ratio (m/z) and fragmentation pattern of each component.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the analysis of less volatile and thermally labile compounds, making it highly suitable for the direct analysis of reaction mixtures containing 1-isopropoxy-3-piperazin-1-yl-propan-2-ol without derivatization. The liquid chromatograph separates the components, which are then ionized and analyzed by a tandem mass spectrometer. This technique offers high sensitivity and selectivity, allowing for the quantification of the main product and the identification of trace-level impurities. The use of tandem mass spectrometry (MS/MS) allows for the structural elucidation of unknown byproducts by fragmenting a selected precursor ion and analyzing the resulting product ions.

Nuclear Magnetic Resonance-Mass Spectrometry (NMR-MS): The online coupling of NMR and MS provides complementary information. While MS gives information about the molecular weight and elemental composition, NMR provides detailed structural information about the connectivity of atoms. This combination can be invaluable for the unambiguous identification of unexpected reaction byproducts or unstable intermediates directly from the reaction mixture.

The following table illustrates the type of information that can be obtained from an LC-MS/MS analysis of a hypothetical reaction mixture for the synthesis of 1-isopropoxy-3-piperazin-1-yl-propan-2-ol.

Table 3: Illustrative LC-MS/MS Data for a Reaction Mixture Analysis

| Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) | Tentative Identification |

|---|---|---|---|

| 2.5 | 87.1 | 70.1, 43.1 | Piperazine (Starting Material) |

| 4.8 | 203.2 | 145.1, 115.1, 87.1 | 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol (Product) |

Note: This data is hypothetical and serves to illustrate the application of LC-MS/MS for reaction mixture analysis.

Non Pharmacological Applications and Utility of 1 Isopropoxy 3 Piperazin 1 Yl Propan 2 Ol and Its Derivatives

1-Isopropoxy-3-piperazin-1-yl-propan-2-ol as a Precursor in Material Science Applications

The bifunctional nature of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol, possessing both a nucleophilic secondary amine and a hydroxyl group, makes it a valuable precursor for the synthesis of advanced materials. These functional groups can be independently or simultaneously involved in reactions to build polymeric structures or to act as ligands for the formation of coordination complexes with specific material properties.

Monomer Synthesis for Polymerization

The piperazine (B1678402) moiety is a recurring structural motif in the development of novel polymers. While direct polymerization of piperazine can be challenging due to the lack of vinyl or other multifunctional groups, its derivatives are extensively used in polymer synthesis. The hydroxyl and secondary amine groups in 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol allow for its potential use as a monomer in step-growth polymerization reactions.

For instance, the secondary amine can react with electrophilic monomers such as diacyl chlorides, diisocyanates, or diepoxides to form polyamides, polyureas, or polyamines, respectively. The hydroxyl group can also participate in polymerization, for example, through esterification with diacids to form polyesters. This dual reactivity allows for the creation of cross-linked polymers or polymers with pendant functional groups that can be further modified.

Table 1: Potential Polymerization Reactions Involving 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol

| Polymer Type | Co-monomer | Resulting Linkage | Potential Polymer Properties |

| Polyamide | Diacyl Chloride | Amide | High thermal stability, mechanical strength |

| Polyurea | Diisocyanate | Urea | Elasticity, abrasion resistance |

| Polyamine | Diepoxide | Amine | Adhesion, coating applications |

| Polyester | Diacid | Ester | Biocompatibility, degradability |

The isopropoxy group on the propanol (B110389) backbone can also influence the properties of the resulting polymer, potentially enhancing its solubility in organic solvents and modifying its thermal and mechanical characteristics.

Ligands for Coordination Chemistry in Materials

Piperazine and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. researchgate.net The two nitrogen atoms of the piperazine ring can act as a bidentate ligand, bridging metal centers to form coordination polymers or metal-organic frameworks (MOFs). The additional functional groups in 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol, specifically the hydroxyl group, can also participate in coordination, leading to the formation of more complex and potentially functional materials.

These coordination materials have diverse applications, including in gas storage, separation, catalysis, and as luminescent materials. The specific properties of the resulting material are dictated by the choice of both the metal ion and the organic ligand. The isopropoxy and hydroxyl functionalities of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol could impart specific steric and electronic effects on the resulting coordination polymer, influencing its structure and function.

Catalytic Applications of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol Derivatives

The presence of nitrogen and oxygen donor atoms in 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol makes its derivatives promising candidates for applications in catalysis, both as organocatalysts and as ligands for metal-mediated reactions.

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in green chemistry. Chiral amino alcohols, which are structurally related to 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol, are a well-known class of organocatalysts, particularly for asymmetric synthesis. The combination of a basic nitrogen center and a hydroxyl group can facilitate a variety of transformations, such as aldol (B89426) and Michael reactions, by activating the substrates through hydrogen bonding and/or the formation of enamine or iminium ion intermediates.

Derivatives of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol could be designed to act as chiral organocatalysts. For example, the synthesis of enantiomerically pure versions of this compound would allow for its application in asymmetric catalysis, a critical technology in the pharmaceutical and fine chemical industries.

Ligands for Metal-Mediated Catalysis

The ability of the piperazine moiety to coordinate with transition metals is also central to its use in metal-mediated catalysis. Chiral ligands based on piperazine have been successfully employed in a variety of asymmetric catalytic reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

The 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol scaffold can be readily modified to generate a library of ligands with varying steric and electronic properties. The hydroxyl group can be derivatized, and substituents can be introduced on the second nitrogen of the piperazine ring. These modifications allow for the fine-tuning of the ligand's properties to optimize the performance of the metal catalyst for a specific reaction, potentially leading to higher activity and selectivity.

Role of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol in Agrochemicals Research (Excluding Biological Efficacy/Safety)

The compound 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol can serve as a valuable building block in the synthesis of novel agrochemical candidates. Its bifunctional nature allows for the straightforward introduction of the piperazine-propanol moiety into larger, more complex molecules. For example, the secondary amine of the piperazine ring can be reacted with a molecule containing a suitable electrophilic group, while the hydroxyl group can be used as a handle for further chemical transformations.

Table 2: Potential Synthetic Utility of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol in Agrochemical Research

| Reaction Type | Reactant | Resulting Moiety | Potential Application in Agrochemical Synthesis |

| N-Alkylation | Alkyl Halide | N-Substituted Piperazine | Introduction of lipophilic or functional side chains |

| N-Arylation | Aryl Halide | N-Arylpiperazine | Connection to aromatic pharmacophores |

| Acylation | Acyl Chloride | N-Acylpiperazine | Formation of amide linkages |

| Etherification | Alkyl Halide | O-Alkylated Propanol | Modification of the side chain |